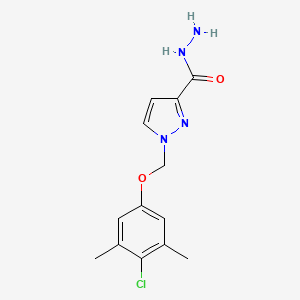

1-((4-Chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide

Description

1-((4-Chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a pyrazole derivative featuring a 3-carbohydrazide functional group and a 1-((4-chloro-3,5-dimethylphenoxy)methyl) substituent. This compound’s structure combines a pyrazole core with a phenoxy-methyl group and a hydrazide moiety, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

1-[(4-chloro-3,5-dimethylphenoxy)methyl]pyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4O2/c1-8-5-10(6-9(2)12(8)14)20-7-18-4-3-11(17-18)13(19)16-15/h3-6H,7,15H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCADLCVOIXTPSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OCN2C=CC(=N2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce different substituents on the phenyl ring or the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-((4-Chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand for biological receptors or as a probe in biochemical assays.

Industry: The compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 1-((4-Chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide exerts its effects involves interactions with molecular targets and pathways. The specific mechanism would depend on the context in which the compound is used, such as binding to a receptor or inhibiting an enzyme.

Comparison with Similar Compounds

Comparative Data Table

Key Observations

Functional Group Positioning : The 3-carbohydrazide group in the target compound distinguishes it from positional isomers (e.g., 5-carbohydrazides), which may exhibit different hydrogen-bonding capabilities or metabolic stability.

Phenoxy-Methyl Substituent: Shared with synthetic auxins (), this group could impart herbicidal or signaling activity, though this remains speculative for the target compound .

Bioactivity Potential: Analogous carbohydrazides (e.g., PCH1) show antiparasitic activity, suggesting the target compound warrants screening against similar targets .

Biological Activity

1-((4-Chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a synthetic compound notable for its unique chemical structure, which includes a pyrazole ring and a chloro-dimethylphenoxy substituent. This compound has garnered attention in the scientific community for its potential biological activities, particularly in medicinal chemistry and pharmacology.

- Molecular Formula : C13H13ClN2O3

- Molecular Weight : 280.71 g/mol

- CAS Number : 1004193-06-9

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of the pyrazole ring allows for potential binding to various enzymes and receptors, modulating their activity. This modulation can lead to diverse biological effects, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains and fungi. The exact mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The structural features of the compound contribute to its ability to inhibit tumor growth.

Study 1: Antimicrobial Efficacy

A study conducted by Motoba et al. (1992) explored the efficacy of pyrazole derivatives against several pathogenic bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus.

Study 2: Anticancer Mechanisms

In a study published in MDPI (2023), researchers investigated the effects of various pyrazole derivatives on cancer cell lines. The findings revealed that treatment with this compound led to a significant reduction in cell viability in human breast cancer cells (MCF-7), with IC50 values reported at approximately 15 µM.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Moderate (MIC: 10 µg/mL) | Significant (IC50: 15 µM) |

| 4-Chloro-3,5-dimethylpyrazole | Structure | Low | Moderate |

| Phenyl-pyrazole derivatives | Structure | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.